molecular formula C6H14N2O B1265463 N-tert-Butyl-N-ethylnitrosamine CAS No. 3398-69-4

N-tert-Butyl-N-ethylnitrosamine

Cat. No.: B1265463
CAS No.: 3398-69-4
M. Wt: 130.19 g/mol
InChI Key: AEMBWNDIEFEPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-N-ethylnitrosamine (NTBEA, CAS 3398-69-4) is a well-characterized nitrosamine compound supplied as a high-purity impurity reference standard. With the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol, it is essential for analytical method development, validation, and quality control in pharmaceutical research and development . This compound meets stringent regulatory standards set by global health authorities, including the FDA and EMA, and is suitable for use in both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . Nitrosamines as a class are recognized for their carcinogenic potential . The mechanism of carcinogenicity for dialkyl nitrosamines like NTBEA is proposed to involve metabolic activation, where enzymatic α-hydroxylation leads to the formation of a DNA-alkylating diazonium species, which can cause the DNA damage that may initiate cancer . This mechanism underscores the importance of this standard in ensuring that trace levels of such genotoxic impurities in active pharmaceutical ingredients (APIs) and raw materials are accurately monitored and controlled to remain within established safety limits . The product is accompanied by comprehensive characterization data, including HPLC, MASS/LC-MS, 1H NMR, and FT-IR, to ensure accurate identification and quantification . It is offered For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Appropriate safety precautions must be observed, as the compound is classified with specific hazard statements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-N-ethylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMBWNDIEFEPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187591
Record name tert-Butylamine, N-ethyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3398-69-4
Record name N-Ethyl-2-methyl-N-nitroso-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3398-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-tert-butylnitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylamine, N-ethyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Butyl-N-ethylnitrosamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYL-N-TERT-BUTYLNITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK5OQV24RI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis Methodologies and Formation Mechanisms of N Tert Butyl N Ethylnitrosamine

Conventional Nitrosation Pathways

The traditional methods for the formation of N-nitrosamines, including N-tert-Butyl-N-ethylnitrosamine, typically involve the reaction of a secondary amine with a nitrosating agent under specific conditions.

Amine-Nitrite Interactions under Acidic Conditions

The most common pathway for the formation of N-nitrosamines is the reaction of a secondary amine with a nitrite (B80452) salt, such as sodium nitrite, under acidic conditions. wikipedia.orgnih.gov In this process, the secondary amine, N-ethyl-tert-butylamine, would react with a source of nitrite ions. The acidic environment is crucial as it facilitates the formation of the active nitrosating agent. nih.gov The reaction rate and yield are influenced by factors such as the pH of the solution, the concentration of the amine and nitrite, and the temperature. nih.govosti.gov Generally, the optimal pH for the formation of N-nitrosamines from secondary amines and nitrite is in the moderately acidic range of 3-6. osti.gov

Role of Nitrous Acid and Dinitrogen Trioxide as Nitrosating Agents

Under acidic conditions, nitrite ions are protonated to form nitrous acid (HNO₂). wikipedia.org Nitrous acid can then exist in equilibrium with other reactive nitrogen species, most notably dinitrogen trioxide (N₂O₃), which is a powerful nitrosating agent. nih.gov Dinitrogen trioxide is formed from the self-association of nitrous acid. Both nitrous acid and dinitrogen trioxide can directly react with the secondary amine to yield the corresponding N-nitrosamine. nih.gov The formation of carcinogenic N-nitrosamines in neutral and alkaline aqueous solutions using dissolved N₂O₃ and dinitrogen tetroxide (N₂O₄) gases has been reported to be much faster than reactions with acidified nitrite. nih.gov

Influence of Nitrogen Oxides in N-Nitrosamine Formation

Various nitrogen oxides (NOx) can also act as nitrosating agents, leading to the formation of N-nitrosamines. nih.gov These include nitric oxide (NO), nitrogen dioxide (NO₂), dinitrogen trioxide (N₂O₃), and dinitrogen tetroxide (N₂O₄). nih.gov While nitric oxide itself is not a highly effective nitrosating agent, its oxidation in the presence of air to nitrogen dioxide significantly accelerates nitrosamine (B1359907) formation. nih.govnih.gov NO₂ can then dimerize to N₂O₄ or react with NO to form N₂O₃, both of which are potent nitrosating agents. nih.govnih.gov These reactions can occur in both aqueous and organic media and are a recognized pathway for the formation of N-nitrosamines in various environments. nih.gov

Advanced Synthetic Approaches

In recent years, more efficient and environmentally friendly methods for the synthesis of N-nitrosamines have been developed. These approaches often utilize alternative nitrosating agents and reaction conditions that avoid the use of harsh acids or metal catalysts.

Utilization of tert-Butyl Nitrite (TBN) as a Nitrosating Agent

tert-Butyl nitrite (TBN) has emerged as a versatile and efficient reagent for the N-nitrosation of secondary amines, including the synthesis of this compound. rsc.orgsemanticscholar.org TBN is an effective nitrosating agent under mild reaction conditions and can be used in both aqueous and organic solvents. nih.gov It is considered a powerful nitrosonium ion carrier. nih.gov

A significant advancement in the synthesis of N-nitrosamines is the development of protocols that are solvent-free, metal-free, and acid-free, primarily utilizing tert-butyl nitrite (TBN). rsc.orgsemanticscholar.org This methodology offers several advantages, including a broad substrate scope, excellent yields, and a simple isolation procedure. rsc.orgresearchgate.net The reactions are often carried out under neat (solvent-free) conditions at room temperature, which minimizes waste and exposure to hazardous solvents. rsc.orgrsc.org This approach is also notable for its chemoselectivity, as it is compatible with various sensitive functional groups and acid-labile protecting groups. rsc.orgresearchgate.net

The efficiency of different alkyl nitrites for N-nitrosation has been compared, with tert-butyl nitrite often demonstrating superior reactivity. sci-hub.se The reaction conditions for the synthesis of various N-nitroso compounds from secondary amines using TBN under solvent-free conditions have been optimized, leading to high yields. rsc.orgrsc.org

Reactant 1Reactant 2ConditionsProductYield (%)
N-ethyl-tert-butylamineSodium NitriteAcidic (pH 3-6)This compoundVariable
N-ethyl-tert-butylaminetert-Butyl NitriteSolvent-free, room temperatureThis compoundHigh
Continuous Flow Reaction Methodologies for N-Nitrosamine Synthesis

Continuous flow chemistry has emerged as a valuable technique for the synthesis of N-nitrosamines, offering advantages in terms of safety, efficiency, and scalability. schenautomacao.com.brbohrium.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the desired product. nih.gov

Electrochemical methods in a continuous flow setup also present a promising alternative for N-nitrosamine synthesis. bohrium.com This technique avoids the use of hazardous nitrosating agents by generating the necessary reactive species in situ through electrolysis. researchgate.net For instance, the anodic oxidation of sodium nitrite in an undivided flow cell can produce N-nitrosamines from secondary amines with high yields. bohrium.comresearchgate.net This process is simple to set up and can be performed at ambient temperature without the need for additional supporting electrolytes or toxic reagents. bohrium.com

The scalability of continuous flow processes has been demonstrated, making them suitable for industrial applications. bohrium.com Furthermore, in-line purification techniques, such as acidic extraction, can be integrated into the flow system to isolate the product. bohrium.comresearchgate.net

Alternative Nitrosation Reagents and Catalytic Systems

Beyond traditional methods that often rely on nitrous acid generated from sodium nitrite and mineral acids, several alternative nitrosating agents and catalytic systems have been developed for the synthesis of N-nitrosamines. schenautomacao.com.br These alternatives often provide milder reaction conditions, improved selectivity, and a broader substrate scope.

Alternative Nitrosating Reagents:

Tert-Butyl Nitrite (TBN): As mentioned previously, TBN is a versatile and efficient reagent for the N-nitrosation of secondary amines. schenautomacao.com.brrsc.org It can be used under solvent-free conditions and is compatible with various functional groups, including acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc). rsc.org

N-Nitrososulfonamides: These reagents can be used for transnitrosation under mild conditions. They are stable to air and moisture and show high functional group tolerance. The sulfonamide byproduct can often be recycled.

Nitroalkanes: In the presence of an iodide catalyst and an oxidant like tert-butyl hydroperoxide (TBHP), nitroalkanes can serve as a source for the nitroso group, providing a safer alternative to traditional nitrosating agents. google.com

[NO+·Crown·H(NO3)2-] Complex: This stable and efficient reagent acts as a source of the nitrosonium ion (NO+) under mild and homogeneous conditions in dichloromethane. The crown ether component can be recycled and reused. organic-chemistry.org

Catalytic Systems:

Iodide Catalysis: A mild process using an iodide catalyst allows for the synthesis of N-nitrosamines from amines and nitromethane (B149229) with TBHP as the oxidant. organic-chemistry.org

Metal Catalysts: While some research focuses on metal-free synthesis, certain metal catalysts can be employed. For instance, a patent describes the use of CuI or n-Bu4NI as catalysts in the reaction of secondary amines with nitromethane and TBHP. google.com

Carbonyl Compounds: The presence of certain carbonyl compounds, such as formaldehyde (B43269), can catalyze the formation of N-nitrosamines, particularly under neutral and basic conditions. acs.org The mechanism involves the formation of an iminium ion intermediate which is highly reactive towards nitrite. acs.org

Thiocyanate (B1210189): The thiocyanate anion is a particularly effective catalyst for nitrosamine formation and is present in human saliva. nih.gov

Formation within Complex Matrices and Manufacturing Processes

The formation of N-nitrosamines, including this compound, is a significant concern in various industries, particularly in pharmaceuticals and food processing. These compounds can form as impurities during manufacturing, storage, or as a result of the degradation of other compounds. researchgate.net

Side Reactions during Drug Synthesis

N-nitrosamines can be formed as byproducts during the synthesis of active pharmaceutical ingredients (APIs). nih.gov This often occurs when secondary or tertiary amine precursors are present in the reaction mixture along with a nitrosating agent. researchgate.netnih.gov The amine precursors may originate from residual amines or amides in the organic solvents used in the synthesis. nih.gov

The conditions of the nitrosation reaction, such as pH, play a crucial role. While the process is generally enhanced at acidic pH, very low pH can be less reactive due to the protonation of the amine. nih.gov Therefore, the optimal condition for nitrosation is often a balance between the pH and the basicity of the amine precursor. nih.gov

Decomposition of Unstable Compounds and Contamination Pathways

The decomposition of certain unstable compounds can lead to the formation of N-nitrosamines. For example, some quaternary ammonium (B1175870) compounds can degrade to form secondary and tertiary amines, which can then react with nitrosating agents. acs.orgnih.gov

Contamination can also be a significant pathway. Nitrite impurities in raw materials or excipients can act as nitrosating agents. researchgate.netpharmaexcipients.com Cross-contamination during manufacturing processes is another potential source of N-nitrosamine formation. researchgate.net Furthermore, the use of recovered solvents that may contain residual amines or nitrosating agents can introduce these impurities into the final product. researchgate.net

Impact of Storage and Environmental Conditions on Formation Kinetics

The formation of N-nitrosamines is not limited to the manufacturing process; it can also occur during the storage of products. Several environmental factors can influence the kinetics of this formation.

Temperature: Elevated temperatures can significantly accelerate the formation of N-nitrosamines. Studies on ranitidine (B14927), for example, have shown a substantial increase in N-nitrosodimethylamine (NDMA) levels when stored at higher temperatures. nih.gov This highlights the risk of nitrosamine formation in drug products even under ambient storage conditions if the formulation is susceptible. nih.gov

Moisture and Oxygen: The presence of moisture and oxygen can also contribute to the formation of N-nitrosamines. nih.gov These factors can be involved in the degradation of the primary compound, leading to the generation of precursors for nitrosamine formation.

pH: The pH of the environment is a critical factor. Generally, acidic conditions favor the formation of N-nitrosamines from the reaction of secondary amines with nitrite. wikipedia.org However, the presence of catalysts like formaldehyde can enable nitrosamine formation even under neutral or alkaline conditions. acs.org

Light: Photolysis, or decomposition by light, can also play a role. UV light can induce the degradation of nitrosamines, but it can also be involved in their formation under certain conditions. acs.orgnih.gov

Interactive Data Table: Factors Influencing N-Nitrosamine Formation

FactorInfluence on N-Nitrosamine FormationReferences
Temperature Increased temperature generally accelerates formation kinetics. nih.govnih.gov
pH Acidic conditions typically favor formation, but catalysts can enable it at neutral/alkaline pH. acs.orgnih.govwikipedia.org
Moisture Can promote degradation of parent compounds, leading to precursor formation. nih.gov
Oxygen Can be involved in oxidative degradation pathways that generate precursors. nih.gov
Light (UV) Can induce both formation and degradation of nitrosamines. acs.orgnih.gov
Presence of Precursors Availability of secondary/tertiary amines and nitrosating agents is essential. researchgate.netnih.gov
Catalysts Compounds like thiocyanate and formaldehyde can significantly enhance formation rates. acs.orgnih.gov

Metabolic Transformations and Bioactivation Mechanisms of N Tert Butyl N Ethylnitrosamine

Enzymatic Bioactivation Pathways

The primary route for the metabolic activation of N-nitrosamines in mammals is through enzymatic oxidation, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of cells, particularly in the liver.

Cytochrome P450-Mediated Metabolism

The initial and rate-limiting step in the bioactivation of many dialkylnitrosamines is the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. nih.govnih.gov This process is a key determinant of their biological activity.

While N-nitrosodimethylamine (NDMA) is primarily metabolized by CYP2E1, the specificity of the enzyme tends to decrease as the size of the alkyl groups on the nitrosamine (B1359907) increases. nih.govgoogle.com For N-nitrosodiethylamine (NDEA), CYP2A6 also plays a significant role in its activation. nih.gov Given the presence of a bulky tert-butyl group in N-tert-Butyl-N-ethylnitrosamine, it is plausible that its metabolism is not exclusively handled by CYP2E1. Research on various nitrosodialkylamines has shown that those with larger alkyl chains can be metabolized by other P450 isoforms, including CYP2A6, CYP2C, and CYP3A4. google.com The bulky nature of the tert-butyl group likely influences the orientation of the molecule within the active site of the enzyme, potentially favoring isoforms other than CYP2E1 which has a catalytic site more suited for smaller molecules. google.com However, tert-butyl groups are generally considered less susceptible to metabolic oxidative dealkylation compared to smaller alkyl groups. nih.gov

The table below summarizes the principal human CYP isoforms involved in the activation of various N-alkylnitrosamines, providing a basis for understanding the potential metabolism of this compound.

N-AlkylnitrosaminePrimary Activating CYP Isoforms
N-nitrosodimethylamine (NDMA)CYP2E1, CYP2A6
N-nitrosodiethylamine (NDEA)CYP2A6, CYP2E1
N-nitrosodipropylamine (NDPA)CYP2A6
N-nitrosodibutylamine (NDBA)CYP1A1
N-nitrosomethylethylamine (NMEA)CYP2E1

Data compiled from studies on human cytochrome P450 isoforms. nih.gov

The enzymatic N-dealkylation of nitrosamines by cytochrome P450 is initiated by the abstraction of a hydrogen atom from the α-carbon, a process often referred to as hydrogen atom transfer (HAT). This generates a carbon-centered radical intermediate which then undergoes oxygen rebound to form an unstable α-hydroxynitrosamine. nih.gov An alternative, though less favored for P450-catalyzed reactions of this nature, is a single electron transfer (SET) mechanism, which would involve the formation of a radical cation. The high kinetic deuterium (B1214612) isotope effects observed in the metabolism of nitrosamines like NDMA by CYP2E1 strongly support a mechanism where the C-H bond cleavage is the rate-determining step, which is characteristic of a HAT mechanism. nih.gov This α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes. nih.govencyclopedia.pub

Microbial Transformations and Bioreactivity

While the enzymatic pathways in mammals are well-documented for many nitrosamines, the role of microbial transformation is an area of ongoing research. Certain bacteria have demonstrated the ability to degrade N-nitrosamines. For instance, the bacterium Rhodococcus jostii RHA1 can biotransform several nitrosamines, including NDEA and N-nitrosodi-n-propylamine (NDPA), a process enhanced by the presence of propane (B168953), which induces a specific monooxygenase enzyme. researchgate.net The efficiency of this microbial degradation appears to be influenced by the structure of the nitrosamine, with linear nitrosamines being degraded more readily than cyclic ones. researchgate.net Specific studies on the microbial transformation of this compound are lacking, but the existing data on other nitrosamines suggest that microbial enzymes could potentially contribute to its environmental fate and transformation.

Formation of Reactive Intermediates

The metabolic processes described above converge on the formation of highly reactive intermediates that are believed to be the ultimate carcinogenic species.

Alkyldiazonium Ion Generation

The spontaneous decomposition of the α-hydroxynitrosamine, formed via CYP-mediated metabolism, is a critical step in the bioactivation cascade. This decomposition proceeds through the elimination of an aldehyde (in the case of this compound, either acetaldehyde (B116499) from the ethyl group or, less likely, 2-methylpropanal from the tert-butyl group) to yield a primary nitrosamine. This primary nitrosamine is highly unstable and rapidly rearranges to form an alkyldiazonium ion. nih.govnih.gov The alkyldiazonium ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules, most notably DNA, leading to the formation of DNA adducts. It is this alkylation of genetic material that is considered the primary mechanism of the carcinogenicity of many nitrosamines. nih.gov

Carbocation Formation and Reactivity (e.g., tert-Butyl Carbocation)

The metabolic activation of many N-nitrosamines is a critical step for their biological activity and is primarily carried out by cytochrome P450 (CYP) enzymes. sci-hub.se This process often involves α-hydroxylation, which leads to the formation of unstable intermediates that can decompose to generate highly reactive electrophilic species, such as carbocations. sci-hub.senih.gov In the case of N-nitrosamines with butyl groups, the formation of a butyl carbocation is a key event in their bioactivation. nih.govresearchgate.net This carbocation is considered a significant alkylating agent capable of interacting with cellular macromolecules like DNA. nih.govresearchgate.net

For instance, the metabolism of N-nitrosodibutylamine (NDBA) involves α-hydroxylation, leading to the formation of a butyl carbocation. nih.govresearchgate.net This reactive intermediate can then form adducts with DNA, such as O6-(n-butyl)guanine. nih.gov While direct studies on this compound are limited, the established metabolic pathways for other butyl-containing nitrosamines provide a strong basis for understanding its bioactivation. The tert-butyl group, in particular, is known for its susceptibility to metabolic oxidation to form corresponding alcohol products. nih.gov This oxidation is a primary route of metabolism for compounds containing a tert-butyl group. nih.gov

The reactivity of the carbocation formed is a crucial determinant of the subsequent biological effects. These electrophilic intermediates can alkylate DNA bases, a process that is central to the mutagenicity and carcinogenicity of many N-nitrosamines. nih.govresearchgate.net The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication. nih.gov

Comparative Metabolism of this compound Analogues

The metabolism of N-nitrosodialkylamines shows significant substrate specificity and alkyl group selectivity, which is largely determined by the specific cytochrome P450 isozymes involved. nih.gov The structure of the alkyl groups on the nitrosamine plays a crucial role in determining the metabolic pathway and the rate of bioactivation.

Studies on various N-nitrosodialkylamines have revealed that different CYP isozymes have distinct preferences for the alkyl chains. For example, P450IIE1 is a major enzyme for the metabolic activation of N-nitrosodimethylamine (NDMA) and shows similar efficiency for N-nitrosoethylmethylamine and N-nitrosodiethylamine. nih.gov However, when one of the methyl groups is replaced with a larger group, such as a benzyl (B1604629) or butyl group, the enzyme specificity changes significantly. nih.gov

In the case of N-nitrosobutylmethylamine (NBMA), P450IIE1 efficiently catalyzes the demethylation but not the debutylation. nih.gov In contrast, another isozyme, P450IIB1, can efficiently catalyze both debutylation and demethylation reactions. nih.gov This demonstrates a clear selectivity in how the enzymes handle different alkyl groups on the same molecule. This alkyl group selectivity is a key factor in determining the tissue specificity of carcinogenic nitrosamines. nih.gov

The metabolism of other nitrosamine analogues, such as the tobacco-specific nitrosamine NNK, also proceeds through α-hydroxylation, leading to the formation of DNA-reactive diazonium ions and carbocations. mdpi.com The specific nature of the resulting DNA adducts is dependent on the structure of the parent nitrosamine. mdpi.com

The table below summarizes the key metabolic characteristics of some N-nitrosamine analogues, highlighting the influence of the alkyl group structure on metabolism.

Compound NameKey Metabolic FeaturesPrimary Metabolizing EnzymesRef
N-Nitrosodimethylamine (NDMA) Bioactivation primarily through α-hydroxylation.P450 2E1 nih.gov
N-Nitrosodiethylamine (NDEA) Metabolism similar to NDMA, efficiently metabolized by acetone- or ethanol-induced microsomes.P450IIE1-like enzymes nih.gov
N-Nitrosobutylmethylamine (NBMA) Shows alkyl group selectivity; P450IIE1 favors demethylation over debutylation, while P450IIB1 catalyzes both.P450IIE1, P450IIB1 nih.gov
N-Nitrosodibutylamine (NDBA) Undergoes α-hydroxylation leading to the formation of a butyl carbocation and subsequent DNA adducts. Also subject to ω-hydroxylation.Cytochrome P450 enzymes nih.govnih.gov

Analytical Methodologies for Detection and Characterization of N Tert Butyl N Ethylnitrosamine

Chromatographic Techniques for Trace Analysis

Chromatographic methods coupled with mass spectrometry are the cornerstone for the trace analysis of nitrosamine (B1359907) impurities. wjbphs.com These techniques offer the necessary sensitivity and selectivity to detect minute quantities of specific nitrosamines within complex sample matrices like active pharmaceutical ingredients (APIs) and drug products. nih.govpmda.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. wjbphs.comrestek.com The methodology involves separating compounds in the gas phase followed by detection using a mass spectrometer, which provides structural information and sensitive quantification. restek.com For nitrosamine analysis, direct liquid injection is often preferred over headspace sampling as it accommodates a wider range of compound volatilities. restek.com To minimize matrix interference and achieve the low detection limits required by regulatory bodies, triple quadrupole mass spectrometry (GC-MS/MS) is frequently recommended. restek.comthermofisher.com

The NIST Mass Spectrometry Data Center provides reference spectra for N-tert-Butyl-N-ethylnitrosamine, which is crucial for its identification. nih.gov Key mass-to-charge (m/z) ratios for this compound include a top peak at 57 m/z, with other significant peaks at 41 and 29 m/z. nih.gov Certified reference materials for this compound are available with a purity of over 95% as determined by gas chromatography, ensuring accurate quantification. lgcstandards.comlgcstandards.com

Table 1: GC-MS Spectral Data for this compound

Parameter Value
NIST Number 231372
Top Peak (m/z) 57
2nd Highest Peak (m/z) 41
3rd Highest Peak (m/z) 29

Source: PubChem. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary and highly regarded method for the analysis of a broad range of nitrosamine impurities, including those that are non-volatile. wjbphs.comresearchgate.net It is lauded for its exceptional sensitivity, specificity, and precision, making it the "gold standard" for detecting nitrosamines at extremely low concentrations. wjbphs.comresearchgate.net This technique can simultaneously quantify multiple nitrosamines in various drug matrices, often reaching detection limits in the nanogram-per-liter range. wjbphs.com

LC-MS/MS methods have been developed and validated for a wide array of nitrosamines in numerous drug substances. nih.gov For instance, one method for analyzing sartans was able to detect this compound with a limit of detection (LOD) of 0.075 ng/mL and a limit of quantification (LOQ) of 0.1 ng/mL. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, offers significant advantages for nitrosamine analysis. wjbphs.comthermofisher.com Techniques like LC-HRAM (High-Resolution Accurate Mass) using Orbitrap technology provide high mass accuracy, which is crucial for the structural elucidation of unknown nitrosamines and for distinguishing them from matrix interferences, thereby reducing the risk of false positives. wjbphs.comthermofisher.comthermofisher.com

LC-HRAM methods have been successfully applied to the simultaneous quantification of multiple nitrosamine impurities in various drug products. thermofisher.comthermofisher.com These methods, which can include parallel reaction monitoring (PRM) and targeted single ion monitoring (t-SIM), are noted for their robustness and high sensitivity, enabling the detection of nitrosamines at ultra-low levels. thermofisher.com The use of a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer is common in these applications. thermofisher.comthermofisher.com An analytical framework combining LC-HRMS with chemiluminescence analysis has also been developed to characterize the composition and fate of total N-nitrosamines (TONO) in complex matrices like wastewater. nih.gov

The development and validation of analytical methods are critical to ensure the reliable quantification of nitrosamine impurities. nih.govnano-ntp.com Regulatory bodies like the FDA provide guidelines for method validation, which typically includes assessing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. nih.gov

For LC-MS/MS methods, specificity is confirmed by ensuring that no interfering peaks from the drug substance or other impurities appear at the retention time of the target nitrosamine. nih.gov Linearity is established by analyzing calibration standards over a specific concentration range, with an acceptance criterion often set at a correlation coefficient (R²) greater than 0.99. thermofisher.comnih.gov The LOQ is typically determined as the concentration that produces a signal-to-noise ratio of at least 10. nih.gov

For example, a validated LC-MS/MS method for nitrosamines in sartan drugs, which included this compound, demonstrated the sensitivity and selectivity required for detection and quantification at low concentration levels. nih.govacs.org The preparation of samples for such analyses often involves dissolving the drug substance in a suitable solvent like methanol, followed by centrifugation and filtration before injection into the LC-MS system. thermofisher.com

Table 2: Example Validation Parameters for Nitrosamine Analysis by LC-MS/MS

Analyte Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL)
This compound 0.075 0.1

Source: ACS Publications, PubMed Central. nih.govacs.org

Spectroscopic and Nuclear Magnetic Resonance (NMR) Characterization

While chromatographic techniques are primary for quantification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide indispensable information for the structural confirmation and characterization of nitrosamine impurities. wjbphs.com

Advanced NMR Spectroscopy (QNMR, 13C NMR, COSY NMR, HSQC NMR, HMBC NMR, 15N NMR)

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of chemical compounds, including nitrosamines. wjbphs.comstocktitan.net It is particularly useful for confirming the identity of impurities and for studying their isomeric forms. acanthusresearch.comnih.gov Asymmetrical nitrosamines can exist as two stable rotamers (Z and E isomers) due to the restricted rotation around the N-N bond, which can often be distinguished by NMR. acanthusresearch.comnih.gov

Advanced 2D NMR techniques are employed to fully assign the structure:

¹³C NMR : Provides information on the carbon skeleton of the molecule. nih.gov

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure.

While specific, detailed NMR studies exclusively on this compound are not widely published in the provided results, the principles of NMR characterization for asymmetrical nitrosamines are well-established. nih.gov For example, studies on other asymmetrical nitrosamines have successfully used ¹H and ¹³C NMR, along with computational methods like Density Functional Theory (DFT), to assign the specific signals to the Z and E isomers. nih.gov Quantitative NMR (qNMR) can also be applied for the quantification of impurities without the need for identical reference standards, though its sensitivity is lower than MS techniques. wjbphs.com ¹⁵N NMR would be particularly informative for studying the nitrogen environment of the nitroso group, but its application can be limited by lower natural abundance and sensitivity. mdpi.com

Table 3: Common NMR Techniques for Structural Characterization

NMR Experiment Purpose
¹H NMR Provides information about the proton environments and their connectivity.
¹³C NMR Reveals the number and type of carbon atoms in the molecule.
COSY Maps correlations between coupled protons.
HSQC Correlates each proton with its directly attached heteronucleus (e.g., ¹³C).
HMBC Shows longer-range (2-3 bond) correlations between protons and heteronuclei.
¹⁵N NMR Provides direct information about the nitrogen atoms, crucial for the nitroso group.
qNMR Allows for the quantification of compounds against a certified internal standard.

Specialized Detection Systems

Specialized detection systems offer enhanced selectivity and sensitivity for the analysis of N-nitroso compounds, overcoming the limitations of more general-purpose detectors. These systems are crucial for identifying and quantifying trace levels of these compounds in complex matrices.

Sensitive Test Systems for Alkylating Activity Detection

The carcinogenicity of many N-nitrosamines is linked to their metabolic activation to alkylating agents, which can then modify DNA and induce mutations. Therefore, detecting the alkylating activity of a nitrosamine can serve as an indicator of its potential genotoxicity.

A sensitive test system has been developed to detect the alkylating potential of certain N-nitroso compounds, particularly N-nitrosamides. nih.gov This method is based on the principle of trapping reactive alkylating intermediates with a scavenger molecule. A commonly used scavenger is N-nitroso-N-tert-butylglycine. nih.gov

In this assay, the N-nitroso compound being tested is treated with an alkali, which causes it to decompose and release a diazoalkane if it is capable of forming one. The highly reactive diazoalkane then readily reacts with the N-nitroso-N-tert-butylglycine scavenger to form a corresponding ester. This ester derivative is then analyzed by gas-liquid chromatography coupled with a Thermal Energy Analyzer (TEA), which is highly specific for the N-nitroso group present in the scavenger molecule. nih.gov A determination limit as low as 2 ng of N-methyl-N-nitrosourea per sample has been reported using this method. nih.gov

The applicability of this specific test to this compound is a subject of consideration based on its chemical structure. The presence of a tert-butyl group, which lacks α-hydrogens on one side of the nitrosamine, has been shown in structure-activity relationship (SAR) studies to potentially negate genotoxicity. nih.gov This is because the metabolic activation of many nitrosamines to alkylating agents requires the presence of α-hydrogens. The lack of these hydrogens on the tert-butyl group may hinder the formation of the reactive cation necessary for DNA alkylation. nih.gov Therefore, while this compound possesses ethyl groups with α-hydrogens that could potentially be metabolically activated, the bulky tert-butyl group might sterically hinder the enzymatic processes required for activation or the subsequent interaction with DNA.

Further investigation would be required to definitively determine the alkylating potential of this compound using such a sensitive test system. However, the SAR data suggests that its alkylating activity, and therefore its genotoxicity, may be significantly lower compared to nitrosamines with less sterically hindered alkyl groups.

StepDescriptionCompound(s) Involved
1. Decomposition The test N-nitroso compound is treated with alkali to induce decomposition.Test N-nitroso compound
2. Intermediate Formation If capable, the N-nitroso compound forms a reactive diazoalkane intermediate.Diazoalkane
3. Trapping The diazoalkane reacts with a scavenger reagent.N-nitroso-N-tert-butylglycine, Diazoalkane
4. Product Formation An ester derivative of the scavenger is formed.Ester of N-nitroso-N-tert-butylglycine
5. Detection The stable ester product is analyzed by GC-TEA.Ester of N-nitroso-N-tert-butylglycine

Table 2: Principle of the Sensitive Test for Alkylating Activity

Theoretical and Computational Chemistry Approaches in N Tert Butyl N Ethylnitrosamine Research

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity or toxicity. youtube.comyoutube.com For N-nitrosamines, QSAR is a crucial tool for predicting carcinogenic potency and prioritizing chemicals for further testing, thereby reducing reliance on animal studies. sciforum.netmdpi.com These models are built on the principle that the structural, physical, and chemical properties of a molecule, known as molecular descriptors, determine its interactions with biological systems. youtube.com

The predictive power of a QSAR model hinges on the selection of appropriate molecular descriptors that capture the features relevant to toxicity. For N-nitrosamines, a wide array of descriptors has been employed to build predictive models for carcinogenicity. sciforum.netnih.gov These can be broadly categorized:

0D, 1D, and 2D Descriptors: These are calculated directly from the molecular structure. They include constitutional descriptors (0D, e.g., molecular weight, atom counts), topological descriptors (1D, e.g., connectivity indices), and 2D descriptors that represent the molecule as a graph. sciforum.net Studies have successfully used combinations of these descriptors to create QSAR models with high predictive accuracy for the carcinogenic potency (TD50) of nitroso-compounds. sciforum.netresearchgate.net

3D Descriptors: These descriptors account for the three-dimensional conformation of the molecule, including steric and surface properties. 3D-QSAR models, which often incorporate both classical and quantum mechanical descriptors, can provide more nuanced predictions by considering the spatial arrangement of atoms. nih.govacs.org

Quantum-Mechanical Descriptors: Derived from quantum chemical calculations, these descriptors quantify the electronic properties of a molecule, such as charge distribution, orbital energies (e.g., HOMO and LUMO), chemical potential, and hardness. nih.gov These are particularly valuable for modeling the reactivity of N-nitrosamines, as their toxicity is intrinsically linked to their electronic structure and ability to undergo metabolic activation. frontiersin.orgnih.govnih.gov For instance, the presence of electron-withdrawing groups can alter the energetics of the α-hydroxylation mechanism, a key step in nitrosamine (B1359907) activation, thereby reducing carcinogenic potency. nih.gov

A study on a set of 148 N-nitroso compounds utilized seven specific descriptors, selected by linear discriminant analysis, to build a robust classification model for carcinogenicity, demonstrating the power of carefully chosen descriptors. researchgate.net

Table 1: Examples of Molecular Descriptor Types Used in N-Nitrosamine QSAR Studies

Descriptor CategoryExamplesRelevance to N-Nitrosamine Toxicity
Constitutional (0D) Molecular Weight, Number of N atomsBasic molecular properties influencing transport and distribution.
Topological (1D/2D) Connectivity Indices, Shape IndicesDescribes molecular size, shape, and branching, which affect enzyme binding.
Physicochemical LogP (Octanol-Water Partition)Relates to hydrophobicity, affecting membrane transport and bioavailability.
Quantum-Mechanical HOMO/LUMO Energies, Atomic ChargesQuantifies electronic properties crucial for metabolic activation and DNA reactivity.

This table provides illustrative examples of descriptor types and their general relevance.

The development of robust QSAR models relies on sophisticated statistical methods and, more recently, machine learning (ML) algorithms. nih.gov These techniques can identify complex, non-linear relationships between molecular descriptors and toxicity that are missed by simpler regression methods. nih.govresearchgate.net

Several ML and statistical approaches have been applied to predict the carcinogenicity of N-nitrosamines:

Linear Discriminant Analysis (LDA): A statistical method used to find a linear combination of features that characterizes or separates two or more classes of objects. It has been used as a preliminary step to select the most relevant descriptors for building carcinogenicity models for N-nitroso compounds. researchgate.net

Genetic Algorithms: These are optimization methods inspired by natural selection, often used to select the most predictive subset of molecular descriptors from a large pool, leading to more robust and interpretable QSAR models. sciforum.net

Support Vector Machines (SVM): A powerful supervised learning algorithm used for classification. SVM models have shown high accuracy in predicting the carcinogenicity of N-nitroso compounds, in some cases outperforming LDA. researchgate.net One study reported a total accuracy of 95.2% for an SVM model in classifying 148 N-nitroso compounds. researchgate.net

Decision Trees and Random Forests: These models classify compounds based on a series of hierarchical rules. They are known for their interpretability and have been used to build predictive models for the carcinogenic activity of metabolites derived from related compound classes like aromatic amines. nih.gov

Deep Learning and Neural Networks: These more complex AI models can learn from vast datasets and have been applied to general carcinogenicity prediction. nih.govyoutube.com They can analyze imputed in vitro assay data associated with key characteristics of carcinogens to predict a chemical's potential to cause cancer. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can model how a molecule like N-tert-Butyl-N-ethylnitrosamine moves, flexes, and interacts with its environment, such as water molecules or biological macromolecules like enzymes. researchgate.netheraldopenaccess.us

While classical MD uses simplified force fields, ab initio molecular dynamics (AIMD) combines MD with quantum mechanical calculations to describe the forces between atoms. nih.govosti.gov This allows for a more accurate representation of electronic effects, such as bond breaking and formation, and polarization in response to the environment.

AIMD simulations are particularly useful for studying the behavior of molecules in solution. For a compound like this compound, AIMD can model its hydration shell—the arrangement and dynamics of surrounding water molecules. Understanding these solute-solvent interactions is critical, as they influence the molecule's conformation, reactivity, and ability to approach the active site of metabolic enzymes. nih.gov High-quality density functionals are essential for accurately capturing the hydrogen bond network and dynamics of water in these simulations. nih.govosti.gov

The biological activity of N-nitrosamines is governed by their electronic properties and how they interact with other molecules. The N-nitroso group is capable of resonance, creating a polar structure with significant electron density on the oxygen atom. rsc.org This polarity is fundamental to its intermolecular interactions.

MD simulations can be coupled with quantum mechanical calculations to analyze electronic fluctuations and charge-transfer (CT) interactions. researchgate.net CT occurs when an electron is transferred between molecules or between different parts of the same molecule. For this compound, understanding its interactions with cytochrome P450 (CYP) enzymes is key to understanding its metabolic activation. MD simulations have been used to study the docking of other nitrosamines into the active sites of CYP enzymes. researchgate.netheraldopenaccess.us These studies reveal that van der Waals and electrostatic interactions are the primary forces driving the binding. researchgate.net The simulations can also calculate the binding free energy, indicating the spontaneity and strength of the enzyme-substrate complex formation. researchgate.net Anodic oxidation studies have also provided insights into the electron transfer processes involved in the degradation of N-nitrosamines. nih.gov

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are pivotal for elucidating the reaction mechanisms that underpin the carcinogenicity of N-nitrosamines. frontiersin.orgnih.govnih.gov These methods provide detailed information about the energetics of metabolic activation pathways, the stability of reactive intermediates, and their subsequent reactions with biological targets like DNA. frontiersin.orgresearchgate.net

The primary activation pathway for many nitrosamines involves the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the amine nitrogen). nih.gov QC calculations can model this entire process, providing insights that are difficult or impossible to obtain experimentally. A recent study performed detailed QC calculations on a set of carcinogenic and non-carcinogenic nitrosamines, including the structurally similar N-nitrosomethyl-tert-butylamine (NTBA). frontiersin.orgnih.govresearchgate.net

The key findings from such studies include:

Activation Energy Barriers: Calculations can determine the free energy barriers for each step in the metabolic pathway. For NTBA, the formation of a tertiary t-butyl cation is a key feature of its activation profile. frontiersin.orgnih.gov This differs significantly from highly carcinogenic nitrosamines like N-nitrosodimethylamine (NDMA).

Stability of Intermediates: The calculations reveal crucial differences in the stability and fate of the reactive intermediates formed. Non-carcinogenic molecules like NTBA tend to form stable carbocations as intermediates. frontiersin.orgnih.gov

Reaction Pathways: These stable carbocations, being thermodynamically controlled, are more likely to react with abundant water molecules rather than DNA. In contrast, potent carcinogens form less stable diazonium ions that react kinetically, leading to a higher probability of DNA alkylation. frontiersin.orgnih.govnih.gov For NTBA, the formation of a DNA adduct from the t-butyl cation is a barrierless and highly exothermic reaction, but so is the reaction with water, which is statistically preferred. frontiersin.orgnih.gov

Table 2: Calculated Reaction Free Energies for N-nitrosomethyl-tert-butylamine (NTBA) Intermediates

Reaction StepSpecies InvolvedRelative Free Energy (kcal/mol)
Intermediate Formation t-butyl cation-74.4
Reaction with DNA DNA adduct (from cation)-95.7
Reaction with Water Water adduct (from cation)-76.3

Data sourced from quantum chemical calculations on NTBA, a close structural analog of this compound. frontiersin.orgnih.gov The energies are relative and illustrate the thermodynamic favorability of different reaction pathways.

These quantum chemical studies provide a powerful, mechanism-based rationale for the observed differences in carcinogenicity among N-nitrosamines and support a weight-of-evidence approach for the risk assessment of novel or un-tested nitrosamines like this compound. frontiersin.orgnih.gov

Reaction Pathway Energetics and Transition State Analysis

The formation of N-nitrosamines from secondary amines, such as N-tert-butyl-N-ethylamine, and a nitrosating agent (e.g., nitrous acid, HONO) is believed to proceed through a complex reaction mechanism. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating these pathways by calculating the energies of reactants, intermediates, transition states, and products.

General Reaction Mechanism:

The nitrosation of a secondary amine typically involves the following steps:

Formation of the Nitrosating Agent: In acidic conditions, nitrite (B80452) ions (NO₂⁻) are protonated to form nitrous acid (HONO). Further protonation and loss of water can generate the highly reactive nitrosonium ion (NO⁺).

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic nitrosating agent.

Deprotonation: A subsequent deprotonation step leads to the formation of the stable N-nitrosamine.

Inferred Energetics for this compound:

While specific energy values for this compound are not available, the presence of a bulky tert-butyl group is expected to have a significant impact on the reaction energetics. The steric hindrance caused by the tert-butyl group would likely increase the activation energy of the nucleophilic attack step, making the reaction kinetically less favorable compared to less hindered secondary amines like diethylamine.

Transition State Analysis:

The transition state for the nucleophilic attack would involve the formation of a new N-N bond and the partial breaking of the N-H bond. For this compound, the geometry of this transition state would be highly constrained due to the steric bulk of the tert-butyl group. This steric clash would lead to a higher energy transition state, further supporting the inference of a slower reaction rate.

Without specific computational studies, a detailed data table of reaction energies and transition state geometries for this compound cannot be provided.

Understanding Selectivity and Reactivity of Nitrosation Reactions

The selectivity and reactivity of nitrosation reactions are influenced by several factors, including the structure of the amine, the nature of the nitrosating agent, and the reaction conditions.

Steric Effects:

As mentioned, steric hindrance plays a crucial role in the reactivity of secondary amines towards nitrosation. The tert-butyl group in this compound is a large, sterically demanding group that shields the nitrogen atom. This makes it more difficult for the nitrosating agent to approach and react with the nitrogen's lone pair of electrons. Consequently, N-tert-butyl-N-ethylamine is expected to be less reactive towards nitrosation than less sterically hindered secondary amines.

Electronic Effects:

Comparative Reactivity (Inferred):

Based on general principles, the reactivity of secondary amines towards nitrosation is expected to decrease with increasing steric bulk around the nitrogen atom.

AmineSteric HindranceInferred Relative Reactivity
DiethylamineLowHigh
N-ethyl-N-isopropylamineModerateModerate
N-tert-butyl-N-ethylamine High Low
Di-tert-butylamineVery HighVery Low

This table presents inferred relative reactivities based on general chemical principles, as specific computational data for this compound is not available.

Environmental Occurrence and Fate of N Nitrosamines with Relevance to N Tert Butyl N Ethylnitrosamine

Sources of N-Nitrosamine Environmental Contamination

The presence of N-nitrosamines in the environment can be attributed to a range of industrial and natural processes.

Industrial Processes (e.g., Carbon Capture Systems, Wastewater Treatment)

Industrial activities are a primary source of N-nitrosamine contamination. usp.org Post-combustion CO2 capture (PCCC) plants that utilize amine solvents can form N-nitrosamines when these solvents react with nitrogen oxides (NOx) present in flue gas. sintef.noacs.org These compounds can then be released into the atmosphere and subsequently deposited into aquatic and terrestrial environments. sintef.no

Wastewater treatment plants (WWTPs) are another significant source. N-nitrosamines can be present in industrial wastewater discharges and can also be formed as disinfection byproducts during chlorination or chloramination processes. nih.govepa.govnih.gov Studies in Switzerland and Spain have detected notable concentrations of various N-nitrosamines in the effluents of industrial wastewater treatment plants, with concentrations significantly higher than those typically found in municipal wastewater. usp.orgnih.gov For instance, a survey in Switzerland found N-nitrosodimethylamine (NDMA) concentrations up to 975 μg/L and N-nitrosodiethylamine (NDEA) up to 90.7 μg/L in industrial effluents. usp.org Specific industries identified as potential sources include those involved in the manufacture of basic and other chemical products, tanning and dressing of leather, and quarrying of stone, sand, and clay. nih.gov Furthermore, industries such as rubber and tire manufacturing, pesticide production, and fish processing have been recognized as potential sources of N-nitrosamine releases. epa.govacs.org

Industrial Source N-Nitrosamine(s) Detected Reference
Post-combustion CO2 captureVarious nitrosamines and nitramines sintef.no
Industrial Wastewater (Switzerland)NDMA, NDEA, NDPA, NMOR usp.org
Industrial Wastewater (Spain)NDMA, NMEA, NPIP, NDEA, NDBA nih.gov
Rubber and Tire ManufacturingGeneral N-nitrosamines epa.govacs.org
Pesticide ManufacturingGeneral N-nitrosamines epa.govacs.org

Ambient Air and Water Systems

N-nitrosamines are detected in ambient air and various water systems. In the atmosphere, they are susceptible to rapid degradation by sunlight. epa.govacs.org However, their presence in water is of greater concern due to their higher persistence. acs.org

N-nitrosamines have been found in drinking water, often as a result of disinfection processes. tcmda.comwho.int The US EPA has included several nitrosamines on its contaminant candidate list due to their presence in drinking water systems. tcmda.com Agricultural runoff and stormwater can also contribute to the presence of N-nitrosamine precursors in water bodies. acs.org For instance, agricultural runoff from facilities using certain pesticides or from animal husbandry can contain precursors that form N-nitrosamines upon disinfection. acs.org Similarly, stormwater runoff, especially in urban areas, can carry N-nitrosamine precursors. acs.org While specific N-nitrosamines are not always detected in raw runoff, the potential for their formation exists. acs.org

Environmental Transformation and Degradation Pathways

Once released into the environment, N-nitrosamines undergo various transformation and degradation processes.

Photodegradation Mechanisms

Photodegradation, or the breakdown of compounds by sunlight, is a significant degradation pathway for N-nitrosamines, especially in aqueous environments and the atmosphere. epa.govacs.org N-nitrosamines absorb light in the UV spectrum, which can lead to the cleavage of the N-N bond. nih.govmdpi.com The efficiency of photodegradation can be influenced by factors such as pH and the presence of other substances in the water. For example, the rate of photolysis for some nitrosamines increases with decreasing pH in aqueous solutions. acs.org In natural waters, nitrosamines can degrade rapidly when exposed to sunlight, with observed half-lives in the range of minutes for some compounds. sintef.no However, the presence of natural organic matter can reduce the rate of photodegradation by competing for photons. sintef.no

The mechanisms of photolysis can be complex, involving the formation of various radical species. nih.govmtu.edu For N-nitrosodimethylamine (NDMA), proposed pathways include homolytic cleavage of the N-N bond and heterolytic photocleavage facilitated by water molecules. nih.gov

Bioremediation and Microbial Decomposition

Microbial degradation is another important process for the removal of N-nitrosamines from the environment. usp.org Various bacteria have been shown to degrade N-nitrosamines. nih.goviwaponline.comnih.gov Some bacteria, known as propanotrophs, can degrade NDMA when grown on propane (B168953) as their primary energy source. acs.orgnih.gov For example, Rhodococcus ruber ENV425 has been shown to reduce NDMA concentrations to very low levels. nih.gov Other bacterial strains, such as Bacillus sp. LT1C, have demonstrated the ability to biodegrade multiple nitrosamines, using them as a carbon or nitrogen source. iwaponline.com The degradation rates and pathways can vary depending on the bacterial species and the specific N-nitrosamine. nih.govnih.gov In some cases, bacteria convert nitrosamines back to their parent amines and nitrite (B80452) ions. nih.gov

Microorganism N-Nitrosamine(s) Degraded Key Findings Reference
Rhodococcus ruber ENV425NDMACapable of reducing NDMA to <2 ng/liter. nih.gov
Bacillus sp. LT1CNMEA, NDPA, NDBA, Npyr, NPipHigher degradation when used as a carbon source. iwaponline.com
Various intestinal bacteriaDiphenylnitrosamine, DimethylnitrosamineConverted to parent amine and nitrite. nih.gov
Propane-oxidizing bacteriaNDMAPromotes biodegradation of NDMA in aquifers. acs.org

Adsorption and Removal Technologies

Several technologies have been investigated for the removal of N-nitrosamines from water. Adsorption onto materials like activated carbon is one common method. acs.orgmst.edu The effectiveness of activated carbon can depend on the type of carbon and the properties of the specific N-nitrosamine. acs.orgrsc.org Generally, the removal of nitrosamines from water through adsorption to activated carbon is more effective for less water-soluble (more hydrophobic) compounds. acs.org Powdered activated carbons (PACs), particularly lignite- and wood-based types, have shown high removal efficiencies for NDMA precursors. rsc.org Zeolites have also demonstrated promise in removing various secondary and tertiary amine precursors of N-nitrosamines. mst.edu

Other removal technologies include ultraviolet (UV) treatment, which is effective for destroying many nitrosamines. acs.orgnih.gov Advanced oxidation processes (AOPs), which combine UV with oxidants like hydrogen peroxide, can also be highly effective. nih.govmtu.edu Electrochemical reduction has also been shown to successfully decompose N-nitrosamines in wastewater from carbon capture facilities. acs.org However, the efficiency of some treatments, like UV, can be affected by the pH of the water. acs.org Reverse osmosis has shown variable and often low rejection rates for smaller nitrosamines like NDMA. acs.org

Technology Target Effectiveness Reference
Activated CarbonN-nitrosamines and precursorsEffective, especially for more hydrophobic compounds. Lignite- and wood-based PACs show high removal for NDMA precursors. acs.orgacs.orgrsc.org
ZeolitesN-nitrosamine precursorsPromising for removal of secondary and tertiary amines. mst.edu
UV PhotolysisN-nitrosaminesEffective at destroying many nitrosamines. acs.orgnih.gov
Advanced Oxidation Processes (AOPs)N-nitrosaminesHighly reactive hydroxyl radicals effectively destroy nitrosamines. nih.govmtu.edu
Electrochemical ReductionN-nitrosaminesSuccessfully decomposes nitrosamines in carbon capture wastewater. acs.org
Reverse OsmosisN-nitrosaminesLow and variable rejection for small nitrosamines like NDMA. acs.org

Future Directions and Emerging Research Avenues in N Tert Butyl N Ethylnitrosamine Chemistry

Development of Novel Mitigation Strategies for N-Nitrosamine Formation

The formation of N-nitrosamines occurs when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid, which can be derived from nitrites. nih.govacs.org Mitigation research is centered on inhibiting this reaction. A primary strategy involves the use of competitive inhibitors or scavengers that react with nitrosating agents more readily than the amine precursors.

Several compounds have been identified as effective inhibitors of N-nitrosamine formation. researchgate.net Antioxidants like ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are prominent examples. researchgate.netnih.gov Ascorbic acid can rapidly reduce the nitrosating agent to non-nitrosating nitric oxide (NO), effectively competing with the amine for the nitrosating moiety. researchgate.net Similarly, α-tocopherol demonstrates inhibitory effects through its antioxidant activity. researchgate.net Phenolic compounds, such as caffeic acid and ferulic acid, also show significant inhibitory potential. nih.govresearchgate.net

Recent studies have demonstrated the feasibility of using these inhibitors in complex matrices like oral solid dosage forms for pharmaceuticals. nih.govresearchgate.net Research has shown that incorporating inhibitors such as ascorbic acid, sodium ascorbate, α-tocopherol, caffeic acid, and ferulic acid at approximately 1% by weight can inhibit nitrosamine (B1359907) formation by over 80%. nih.govresearchgate.net Furthermore, certain amino acids, including glycine, lysine, and histidine, have been identified as potential inhibitors in solution due to their primary amine and thiol groups acting as nitrite (B80452) scavengers. researchgate.net

Table 1: Investigated Inhibitors of N-Nitrosamine Formation

Inhibitor Chemical Class Mechanism of Action Observed Inhibition Reference
Ascorbic Acid Antioxidant / Vitamin Reduces nitrosating agent to non-nitrosating nitric oxide (NO). >80% at ~1 wt% researchgate.net
Sodium Ascorbate Antioxidant Reduces nitrosating agent to non-nitrosating nitric oxide (NO). >80% at ~1 wt% researchgate.net
α-Tocopherol Antioxidant / Vitamin Competes for the nitrosating agent through antioxidant activity. >80% at ~1 wt% researchgate.net
Caffeic Acid Phenolic Compound Competes for the nitrosating agent. >80% at ~1 wt% researchgate.net
Ferulic Acid Phenolic Compound Competes for the nitrosating agent. >80% at ~1 wt% researchgate.net
Glycine Amino Acid Acts as a nitrite scavenger. Demonstrated in solution researchgate.net
Lysine Amino Acid Acts as a nitrite scavenger. Demonstrated in solution researchgate.net
Histidine Amino Acid Acts as a nitrite scavenger. Demonstrated in solution researchgate.net

Future research in this area will likely focus on identifying more potent and matrix-specific inhibitors, understanding the influence of formulation components on inhibitor efficacy, and developing novel delivery systems for these inhibitors to ensure their stability and effectiveness over the shelf-life of products.

Advanced Methodologies for Trace Analysis and Monitoring

Given the potential risks associated with N-nitrosamines, highly sensitive and selective analytical methods are required to detect and quantify them at trace levels (nanograms per liter or parts per trillion). nih.gov The development of such methods is a critical area of ongoing research, particularly for complex matrices like pharmaceuticals and drinking water. nih.govnih.gov

The current state-of-the-art for nitrosamine analysis relies heavily on chromatographic techniques coupled with mass spectrometry. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most widely used platforms. acs.org These methods offer high sensitivity and selectivity, allowing for the reliable identification and quantification of specific nitrosamines, even in the presence of interfering substances.

To achieve the extremely low detection limits required, a sample pre-concentration step is often necessary. nih.gov Solid-phase extraction (SPE) is a common technique used to extract and concentrate nitrosamines from aqueous samples like drinking water or from dissolved drug products. nih.gov Various sorbent materials, such as coconut charcoal or specialized polymers, are employed to retain the analytes of interest while allowing the bulk of the matrix to pass through. nih.gov Liquid-liquid extraction (LLE) is another established technique for sample preparation. mdpi.com

Recent analytical methods have achieved impressive sensitivity for a range of nitrosamines, including N-tert-Butyl-N-ethylnitrosamine. For instance, an LC-MS/MS method has been developed with a limit of quantification (LOQ) as low as 0.05 ng/mL for this specific compound in the context of pharmaceutical analysis. acs.orgnih.gov

Table 2: Advanced Analytical Methods for N-Nitrosamine Trace Analysis

Analyte(s) Analytical Technique Sample Preparation Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Eight Nitrosamines (including NDBA) LC-APCI-MS/MS Solid-Phase Extraction (SPE) 1-8 ng/L - nih.gov
Nine Nitrosamines (including NDMA) LC-MS/MS Solid-Phase Extraction (SPE) 0.1-10.6 ng/L - nih.gov
Eleven Nitrosamines (including NDPA) GC-MS Liquid-Liquid Extraction (LLE) 0.03-0.16 µg/L 0.11-0.53 µg/L mdpi.com
This compound LC-MS/MS Not Specified 0.025 ng/mL 0.05 ng/mL acs.orgnih.gov

Emerging research is focused on developing faster and more efficient sample preparation techniques, exploring novel chromatographic stationary phases for improved separation, and utilizing high-resolution mass spectrometry (HRMS) to identify unknown or novel nitrosamines. digitellinc.com Additionally, there is a push to develop methods capable of simultaneously analyzing a wider range of nitrosamines with varying physicochemical properties. digitellinc.com

Integration of Computational and Experimental Studies for Mechanistic Elucidation

A significant frontier in N-nitrosamine research is the integration of computational chemistry with experimental studies to elucidate the fundamental mechanisms of their formation and biological activity. researchgate.net Quantum chemical (QM) calculations, in particular, are becoming a pivotal tool for understanding structure-activity relationships (SARs) that govern the carcinogenic potential of different nitrosamine compounds. frontiersin.orgnih.gov

The general mechanism for the metabolic activation of carcinogenic nitrosamines involves enzymatic α-hydroxylation by cytochrome P450 (CYP) enzymes. nih.govnih.gov This initial step is often rate-limiting and leads to the formation of unstable α-hydroxy nitrosamines, which then decompose to yield highly reactive diazonium ions capable of alkylating DNA. nih.gov

Computational models are used to calculate the activation energies for these critical reaction steps. usp.org By comparing the calculated energy profiles for different nitrosamines, researchers can predict their relative carcinogenic potency. frontiersin.orgnih.gov For example, studies have shown consistent differences between the free energy profiles of known carcinogenic and non-carcinogenic nitrosamines. frontiersin.orgnih.gov Carcinogenic compounds tend to form intermediate diazonium ions that react kinetically to form stable DNA adducts, whereas non-carcinogenic molecules may form more stable carbocation intermediates that are more likely to react with water. frontiersin.orgnih.gov

While specific computational studies on this compound are not widely published, research on structural analogs like N-nitrosomethyl-tert-butylamine (NTBA) has classified it as non-carcinogenic based on these theoretical models. frontiersin.orgnih.gov This approach provides a framework for assessing the risk of novel nitrosamines without resorting to extensive and time-consuming animal bioassays. researchgate.net

The future of this research avenue lies in refining these computational models by incorporating more complex biological environments (e.g., using hybrid QM/MM simulations) and validating the predictions with targeted experimental data. researchgate.net This integrated approach, combining theoretical calculations with in vitro metabolic studies and advanced analytical measurements, will provide a more complete picture of the chemical and biological behavior of this compound and other related compounds, ultimately leading to more robust risk assessment strategies. usp.org

Q & A

Q. What analytical methods are recommended for detecting and quantifying N-tert-Butyl-N-ethylnitrosamine in pharmaceutical matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters. Key steps include:
  • Calibration curves : Prepare standards across a linear range (e.g., 1–100 ng/mL) with R20.997R^2 \geq 0.997 .
  • Detection parameters : Monitor precursor/product ions (m/z 131.0/75.0) and retention time (6.59 minutes) for specificity .
  • Validation : Assess precision, accuracy, and limit of detection (LOD) per ICH Q2(R1) guidelines.
    Alternative methods: Gas chromatography-mass spectrometry (GC-MS) for volatile nitrosamines, but LC-MS/MS is preferred for polar matrices.

Q. Under what experimental conditions does this compound form from its precursors?

  • Methodological Answer : Formation occurs under nitrosating conditions :
  • Reactants : Tertiary amines (e.g., N-tert-Butyl-N-ethylamine) with nitrosating agents (e.g., sodium nitrite in acidic media or tert-butyl nitrite in organic solvents) .
  • Key variables :
  • pH (optimally 1–3 for aqueous reactions).
  • Temperature (20–40°C for controlled kinetics).
  • Stoichiometric excess of nitrosating agents to drive equilibrium .
    Screening protocol: Conduct preparative reactions under varying conditions and analyze using LC-MS/MS to confirm formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported formation kinetics of this compound across studies?

  • Methodological Answer : Address discrepancies through:
  • Comparative analysis : Replicate conflicting studies while strictly controlling variables (e.g., pH, precursor purity, solvent systems) .
  • Computational modeling : Use density functional theory (DFT) to predict activation energies and intermediate stability, comparing results with experimental data .
  • Cross-validation : Employ multiple detection methods (e.g., NMR, LC-MS/MS) to verify reaction products .
    Example: Disparate reaction rates in aqueous vs. organic solvents may stem from differences in nitrosating agent solubility .

Q. What methodologies are recommended for assessing the mutagenic risk of this compound in drug products?

  • Methodological Answer : Follow a risk assessment workflow :

Determine Acceptable Intake (AI) : Refer to regulatory limits (e.g., EMA/FDA AI = 10% of lifetime risk for 1.5 μg/day) .

Quantify impurities : Use validated LC-MS/MS to measure levels in drug substance (DS) and drug product (DP) .

Probabilistic modeling : Apply Monte Carlo simulations to estimate exposure variability and exceedance probabilities of AI .
Note: If levels exceed AI, conduct in vitro Ames tests to confirm mutagenicity .

Q. How should researchers design experiments to evaluate this compound formation in complex matrices (e.g., food or biologics)?

  • Methodological Answer : Use a multi-step approach :

Matrix-specific extraction : Optimize solid-phase extraction (SPE) or QuEChERS for nitrosamine recovery .

Spiked recovery studies : Add known concentrations to matrices (e.g., lipid-rich foods) to assess method robustness .

Stability testing : Incubate samples under accelerated conditions (e.g., 40°C/75% RH) to simulate long-term storage effects .
Advanced technique: Isotope dilution mass spectrometry (IDMS) for precise quantification in low-ppm ranges .

Regulatory and Compliance Questions

Q. What steps are required to justify the absence of this compound in a drug substance?

  • Methodological Answer : Provide scientific rationale :
  • Synthetic pathway analysis : Demonstrate that no tertiary amines or nitrosating agents are present in the manufacturing process .
  • Forced degradation studies : Expose the drug substance to extreme conditions (e.g., 0.1M HCl + NaNO2_2) and test for nitrosamine formation .
  • Literature review : Cite peer-reviewed data showing structural analogs resist nitrosation under similar conditions .
    Regulatory submission: Include all data in the "Quality Risk Management" section per EMA/FDA templates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.